Oxpoconazole

描述

Oxpoconazole is a triazole-class fungicide with systemic and curative properties, primarily used in agriculture to control fungal pathogens such as Magnaporthe oryzae (rice blast) and Rhizoctonia solani (sheath blight) in rice crops . It inhibits ergosterol biosynthesis, a critical component of fungal cell membranes, by targeting the cytochrome P450 enzyme CYP51 (lanosterol 14α-demethylase). This compound exists as a racemic mixture of (R)- and (S)-enantiomers in its commercial form, this compound fumarate (CAS 174212-12-5; molecular formula C₂₃H₂₈ClN₃O₆, molecular weight 477.94) .

准备方法

Synthetic Routes and Reaction Conditions

The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine .

Industrial Production Methods

Industrial production of oxpoconazole involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques .

化学反应分析

Types of Reactions

Oxpoconazole undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various metabolites.

Reduction: Reduction reactions can modify the imidazole ring or other functional groups.

Substitution: Halogen substitution reactions can occur, particularly involving the chlorine atom on the phenyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Halogenation reactions often use reagents like chlorine gas or bromine.

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of this compound, as well as halogen-substituted compounds .

科学研究应用

Scientific Research Applications

Oxpoconazole has multiple applications across various fields:

Agricultural Applications

This compound is extensively utilized in agriculture to protect crops from fungal diseases. Its broad-spectrum antifungal activity helps improve crop yield and quality by effectively managing diseases caused by various fungi.

Analytical Chemistry

In analytical chemistry, this compound serves as a reference standard for developing and validating analytical methods. Its chiral properties make it a model compound for studies on chiral separation and stereochemistry.

Biological Research

Research has focused on this compound's effects on fungal cell membranes and its potential use in treating resistant fungal infections in both humans and animals. Studies have shown its effectiveness against strains of Botrytis cinerea, particularly those exhibiting multidrug resistance (MDR) .

Medical Research

Ongoing studies are investigating the potential of this compound as an antifungal therapy for treating severe fungal infections, especially in immunocompromised patients. Its ability to overcome resistance mechanisms in fungi makes it a candidate for further clinical exploration .

Case Study 1: Synergistic Effects with Membrane Transport Modulators

A study investigated the synergistic effects of this compound when combined with chlorpromazine, a calmodulin antagonist. This combination was found to enhance the fungitoxic activity of this compound against Botrytis cinerea, especially in strains that overexpress ATP-binding cassette transporters . The results indicated that modulating membrane transport can significantly improve the efficacy of fungicides.

Case Study 2: Resistance Management

Research highlighted the emergence of multidrug resistance (MDR) in Botrytis cinerea due to prolonged exposure to fungicides, including this compound. Understanding the genetic basis for this resistance is critical for developing effective management strategies. The study revealed that certain phytochemicals could pre-adapt B. cinerea to fungicides, suggesting a need for integrated pest management approaches that include this compound as part of a rotation strategy .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Agricultural Use | Protects crops from fungal diseases | Effective against Botrytis, Sclerotinia, and Monilinia |

| Analytical Chemistry | Reference standard for method validation | Used in chiral separation studies |

| Biological Research | Investigates effects on fungal membranes | Potential antifungal therapy for resistant infections |

| Medical Research | Explores treatment options for severe fungal infections | Shows promise against MDR strains |

作用机制

Oxpoconazole exerts its effects by inhibiting the enzyme sterol 14α-demethylase, which is crucial for ergosterol biosynthesis in fungi . This inhibition disrupts the integrity of the fungal cell membrane, leading to cell lysis and death . The molecular targets include the cytochrome P450 enzyme family, particularly lanosterol 14α-demethylase .

相似化合物的比较

Structural and Functional Comparisons

Table 1: Key Properties of Oxpoconazole and Related Azoles

Mechanistic Differences and Resistance Profiles

- This compound : Resistance in Botrytis cinerea is linked to overexpression of the ABC transporter gene BcatrD, reducing intracellular accumulation of the fungicide . This mechanism contrasts with clinical azoles like posaconazole, where resistance often arises from CYP51 mutations or efflux pumps in Candida spp. .

- Cross-Resistance Risks : Agricultural azoles like this compound share structural similarities with medical triazoles (e.g., posaconazole), raising concerns about cross-resistance in environmental fungal strains that could infect humans .

Pharmacological and Environmental Impact

- Efficacy : this compound demonstrates high efficacy in field conditions but requires frequent application due to environmental degradation and resistance development . In contrast, oteseconazole shows potent inhibition of C. albicans CYP51 with IC₅₀ values <1 nM, ensuring long-lasting clinical effects .

- Toxicity : this compound is classified as moderately toxic (rat oral LD₅₀ = 300–500 mg/kg) and a skin/respiratory irritant . Clinical azoles like posaconazole exhibit dose-dependent QTc prolongation and hepatic enzyme induction risks .

- Environmental Persistence: this compound fumarate has been detected in urban air samples at ~30–45 ng/m³, suggesting widespread agricultural use and atmospheric dispersal .

Regulatory and Application Contexts

- This compound : Approved in Japan for rice diseases but restricted in the EU/UK due to high-risk classification (Category III) for human and ecological health .

- Medical Azoles : Posaconazole and oteseconazole are regulated under stringent clinical guidelines, with oteseconazole receiving FDA approval for recurrent vulvovaginal candidiasis based on phase III trial data .

生物活性

Oxpoconazole is a synthetic compound belonging to the class of triazole fungicides, primarily utilized in agricultural settings for its broad-spectrum antifungal properties. This article delves into its biological activity, mechanism of action, toxicity profile, and relevant case studies that illustrate its effectiveness against various fungal pathogens.

This compound exerts its antifungal effects primarily through the inhibition of ergosterol biosynthesis , a critical component of fungal cell membranes. By disrupting this pathway, this compound increases membrane permeability, leading to cell lysis and ultimately the death of fungal cells. This mechanism is shared with other triazole fungicides but is enhanced by this compound's unique structural features, allowing for effective targeting of specific fungal enzymes involved in ergosterol synthesis.

Antifungal Spectrum

This compound has demonstrated efficacy against a wide range of pathogenic fungi, including:

- Fusarium spp. : Commonly responsible for crop diseases.

- Botrytis cinerea : A notorious pathogen affecting various fruits and vegetables.

- Aspergillus spp. : Associated with spoilage and mycotoxin production in stored grains.

The compound's effectiveness is often compared to other triazoles such as clotrimazole and ketoconazole, with this compound showing superior activity against certain resistant strains due to its optimized solubility and formulation as a fumarate salt.

Toxicity Profile

In toxicity studies, this compound exhibits moderate acute toxicity, with an oral LD50 value of 1040 mg/kg in rats. This indicates that while it poses some risk, it can be safely used in agricultural applications when proper safety guidelines are followed.

Efficacy Against Botrytis cinerea

A study focusing on the Bcmfs1 transporter in Botrytis cinerea highlighted the role of this multidrug transporter in conferring resistance to this compound. The research demonstrated that mutants lacking Bcmfs1 were more sensitive to this compound, indicating that this transporter plays a significant role in the organism's ability to withstand fungicide exposure. The study found that overexpression of Bcmfs1 correlated with increased resistance levels, showcasing the biological interplay between the fungicide and fungal defense mechanisms .

| Strain | Character | Reference |

|---|---|---|

| B05.10 | Wild-type strain | 4 |

| ΔBcmfs1-16 | Bcmfs1 replacement mutant | This study |

| OV1-23 | Bcmfs1 overexpression mutant (high resistance) | This study |

Environmental Risk Assessment

A comprehensive risk assessment reviewed multiple case studies regarding the environmental impact of this compound. The findings indicated that while acute risks were minimal across various agricultural settings, chronic exposure models suggested potential risks under certain conditions. This highlights the importance of monitoring and managing pesticide use to mitigate long-term ecological impacts .

Comparative Analysis

To better understand this compound's position among antifungal agents, a comparative table is provided:

| Compound Name | Chemical Structure | Mechanism of Action |

|---|---|---|

| This compound | C₁₈H₁₃Cl₄N₃O | Inhibits ergosterol biosynthesis |

| Clotrimazole | C₁₅H₁₄ClN₃O | Inhibits ergosterol biosynthesis |

| Ketoconazole | C₁₆H₁₄Cl₂N₄O | Inhibits lanosterol 14-alpha demethylase |

| Miconazole | C₁₅H₁₄N₂O | Disrupts fungal cell membrane integrity |

属性

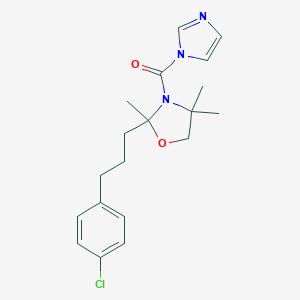

IUPAC Name |

[2-[3-(4-chlorophenyl)propyl]-2,4,4-trimethyl-1,3-oxazolidin-3-yl]-imidazol-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24ClN3O2/c1-18(2)13-25-19(3,23(18)17(24)22-12-11-21-14-22)10-4-5-15-6-8-16(20)9-7-15/h6-9,11-12,14H,4-5,10,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJBGIXKIXPUXBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(N1C(=O)N2C=CN=C2)(C)CCCC3=CC=C(C=C3)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0057960 | |

| Record name | Oxpoconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0057960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134074-64-9 | |

| Record name | Oxpoconazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134074-64-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxpoconazole [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134074649 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxpoconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0057960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OXPOCONAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41VYI5P23F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。